N-(4-amino-3-methylphenyl)-3-chlorobenzamide
Overview
Description
N-(4-amino-3-methylphenyl)-3-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a methyl group, and a chlorine atom attached to a benzamide structure
Mechanism of Action
Target of Action
The primary target of N-(4-amino-3-methylphenyl)-3-chlorobenzamide is the cytosolic aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the breakdown of certain drugs and toxins .
Mode of Action
This compound interacts with its target, the AhR, through ligand binding . This binding event initiates a series of biochemical reactions, leading to the activation of cytochrome P450 1A1 (CYP1A1) . CYP1A1 is an enzyme that catalyzes the oxidation of xenobiotics and endogenous compounds, contributing to the compound’s bioactivation .
Biochemical Pathways
The activation of CYP1A1 by this compound leads to its involvement in various biochemical pathways . These pathways primarily involve the metabolism of xenobiotics and endogenous compounds
Pharmacokinetics
The activation of cyp1a1 suggests that this compound may undergo extensivemetabolic transformation . This transformation could potentially impact the compound’s bioavailability, although more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its interaction with AhR and the subsequent activation of CYP1A1 . These interactions may lead to changes in cellular metabolism and the breakdown of various substances within the cell . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-3-methylphenyl)-3-chlorobenzamide typically involves the acylation of 4-amino-3-methylphenylamine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-3-methylphenyl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Hydroxyl or alkoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-amino-3-methylphenyl)-3-chlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-amino-3-methylphenyl)-3-chlorobenzamide can be compared with other benzamide derivatives such as:
N-(4-amino-3-methylphenyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(4-amino-3-methylphenyl)-5-chlorobenzamide: The position of the chlorine atom can influence the compound’s properties and interactions.
N-(4-amino-3-methylphenyl)-2-chlorobenzamide: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-amino-3-methylphenyl)-3-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPDWGIAGIYWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.